7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one
Description
7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one is a fused heterocyclic compound featuring a triazole ring annulated to a pyrimidine backbone. Key structural attributes include:
- Methyl substitution at position 7, which enhances steric bulk and modulates electronic properties.
- Ketone moiety at position 5, contributing to hydrogen-bonding interactions and solubility profiles.
Properties
CAS No. |
92086-68-5 |
|---|---|
Molecular Formula |
C6H6N4OS |
Molecular Weight |
182.21 g/mol |
IUPAC Name |
7-methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4(11)10-5(7-3)8-9-6(10)12/h2H,1H3,(H,7,8)(H,9,12) |
InChI Key |
HGJLLONXGPLCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)NNC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-methylthio-1,2,4-triazole with formamide under acidic conditions to form the desired triazolopyrimidine structure . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Electrophilic Substitution and Alkylation
The sulfanyl group (–SH) at position 3 acts as a nucleophilic center, facilitating alkylation and electrophilic substitution. For example:
-
Methylation : Reaction with methyl iodide in alkaline media yields 3-methylthio derivatives, enhancing lipophilicity for drug delivery optimization.
-
Benzylation : Treatment with benzyl bromide forms 3-benzylthio analogs, which exhibit improved enzyme-binding affinities in preliminary studies.
Table 1: Alkylation Reactions
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CH₃I | NaOH, ethanol, reflux | 3-Methylthio derivative | Enhanced metabolic stability |
| C₆H₅CH₂Br | K₂CO₃, DMF, 60°C | 3-Benzylthio analog | Improved kinase inhibition |
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, producing sulfinyl or sulfonyl derivatives:
-
Controlled Oxidation : Using H₂O₂ in acetic acid converts –SH to sulfonic acid (–SO₃H), increasing polarity for aqueous formulation.
-
Selective Sulfoxide Formation : m-CPBA (meta-chloroperbenzoic acid) generates sulfoxide intermediates, which are pivotal in asymmetric synthesis.
Mechanistic Insight :
The oxidation proceeds via a radical pathway, confirmed by electron paramagnetic resonance (EPR) studies.
Cycloaddition and Ring Expansion
The triazole ring participates in [3+2] cycloadditions, while the pyrimidine moiety enables ring-expansion reactions:
-
Hydrazonoyl Halide Reactions : Reacting with hydrazonoyl bromides (e.g., 1e) in chloroform/triethylamine forms thieno-pyrimidino-tetrazine derivatives (e.g., 6a–e ) .
-
Spirocyclic Formation : Treatment with ethyl 4-aryl-6-methyl-2-thioxo-tetrahydropyrimidines yields triazolo[4,3-a]pyrimidines (e.g., 38a–d ) .
Table 2: Cycloaddition Products
| Reactant | Conditions | Product | Key Structural Feature |
|---|---|---|---|
| Hydrazonoyl bromide 1e | CHCl₃, Et₃N, reflux | Thieno-pyrimidino-tetrazine 6a | Fused tetrazine-thieno system |
| Ethyl 6-methyl-pyrimidine | NaOMe, MeOH, reflux | Triazolo-pyrimidine 38a | Spirocyclic architecture |
Nucleophilic Substitution
The pyrimidine ring’s electron-deficient C5 carbonyl group undergoes nucleophilic attack:
-
Amination : Reaction with ammonia or amines at elevated temperatures replaces the carbonyl oxygen with amino groups, yielding 5-aminoderivatives.
-
Thiol Exchange : Treatment with alkanethiols displaces the sulfanyl group, enabling modular functionalization.
Comparative Reaction Pathways
The compound’s reactivity differs significantly from structurally related analogs:
Table 3: Reactivity Comparison with Analogues
| Compound | Key Reaction | Outcome |
|---|---|---|
| 7-Phenyl-triazolo[4,3-a]pyridin-3-one | Electrophilic aromatic substitution | Limited due to electron-rich phenyl |
| 6-Methyl-triazolo[4,3-a]pyrazine | Oxidative ring cleavage | Unstable intermediates |
| 7-Methyl-3-sulfanyl derivative | Versatile sulfanyl participation | High functionalization potential |
Mechanistic Studies
-
Cyclization Pathways : Reactions with hydrazonoyl halides proceed via 1,3-addition to nitrilium imides, followed by cyclization to form tetrazine or triazolo-pyrimidine systems .
-
Spiro Intermediate Isolation : Spiro compounds (e.g., 36 ) have been characterized during the synthesis of 38a–d , confirming stepwise mechanisms .
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, particularly for designing kinase inhibitors and antimicrobial agents. Further exploration of its regioselective transformations could unlock novel therapeutic candidates.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Pseudomonas aeruginosa | 1 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antimalarial Activity
In silico studies have indicated that derivatives of this compound may possess antimalarial properties. A recent study designed a virtual library of compounds based on the triazolo-pyridine scaffold and tested them against Plasmodium falciparum. Selected compounds demonstrated promising inhibitory concentrations:
| Compound | IC50 (μM) |
|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-6-sulfonamide | 2.24 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl) | 4.98 |
These results indicate potential for further development in antimalarial drug discovery programs .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. Case studies have reported its efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HepG2 (liver cancer) | 12.5 |
These observations highlight the compound's potential as an anticancer agent .
Case Study on Antibacterial Efficacy
A study focused on the antibacterial efficacy of various thiazole and triazole derivatives, including 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one. The results demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, with the compound showing lower MIC values compared to conventional antibiotics .
Case Study on Antimalarial Activity
Another research project involved the synthesis and evaluation of a series of triazolo-pyridine derivatives for antimalarial activity. The study utilized molecular docking techniques to predict binding affinities to target enzymes in Plasmodium falciparum, confirming that selected compounds could inhibit parasite growth effectively .
Mechanism of Action
The mechanism of action of 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors by binding to their active sites. The triazole and pyrimidine rings facilitate hydrogen bonding and hydrophobic interactions with the target molecules, leading to the modulation of their activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent-Driven Variations in Physical and Spectral Properties
Table 1: Key Physical Properties of Selected Analogues
Key Observations :
- 3-Sulfanyl vs. 3-Acetyl : The thiol group in the target compound introduces distinct IR absorption (~2550–2600 cm⁻¹) compared to acetyl-substituted derivatives (C=O at ~1715 cm⁻¹) .
- Methyl at Position 7 : Analogues with 7-CH₃ (e.g., 6e) exhibit lower melting points (~215°C) than bulkier aryl-substituted derivatives (e.g., 22c: 278°C), suggesting reduced crystallinity .
Table 2: Antitumor Activity of Selected Triazolopyrimidinones
Biological Activity
7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article synthesizes available research findings regarding the biological activities of this compound and its derivatives.
- Molecular Formula : C6H6N4OS
- Molecular Weight : 182.2 g/mol
- CAS Number : 3886-55-3
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from triazolo[1,5-a]pyrimidine have shown promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and MGC-803 (gastric cancer) with IC50 values ranging from 0.24 to 13.1 µM depending on the specific derivative tested .
A notable study reported that derivatives of 7-methyl-1,2,4-triazolo[1,5-a]pyrimidine demonstrated potent inhibition of cell proliferation and induced apoptosis through the modulation of key signaling pathways such as ERK and AKT pathways. This suggests that 7-methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one may similarly affect these pathways due to structural similarities .
Antibacterial and Antifungal Activity
Triazole compounds are recognized for their antibacterial properties. The synthesis of various thio-substituted triazoles has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In a recent study, several derivatives exhibited minimum inhibitory concentrations (MIC) that were effective against pathogens like Candida albicans and Staphylococcus aureus. .
The compound's ability to disrupt bacterial cell wall synthesis is hypothesized to be a mechanism behind its antibacterial efficacy. Additionally, some derivatives have shown antifungal activity comparable to established antifungal agents.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been explored in various studies. Compounds similar to 7-methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one were found to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro. This suggests a role in mitigating inflammatory responses in conditions like arthritis and other inflammatory diseases .
Mechanistic Insights
The biological activities of 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one can be attributed to its interaction with various molecular targets:
- Cell Cycle Regulation : Studies indicate that some triazole derivatives induce G2/M phase arrest in cancer cells by modulating cyclins and cyclin-dependent kinases (CDKs) .
- Apoptosis Induction : The activation of apoptotic pathways via caspase cascade has been observed in response to treatment with triazole compounds.
Case Studies
- Study on Anticancer Activity : A series of synthesized triazolo-pyrimidine derivatives were tested against MCF-7 cells showing IC50 values ranging from 0.24 µM to 9.47 µM. The most potent derivative demonstrated significant inhibition of ERK signaling pathway components leading to apoptosis induction in cancer cells .
- Antibacterial Evaluation : In vitro testing revealed that certain thio-substituted triazole compounds exhibited MIC values as low as 10 µg/mL against pathogenic bacteria, suggesting strong antibacterial properties .
Q & A
Basic: What are the standard synthetic protocols for 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one?
Methodological Answer:
The synthesis of triazolopyrimidine derivatives typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. A general procedure (adapted from analogous compounds) includes:
- Step 1: Reacting a substituted pyrimidinone with carbonyldiimidazole (CDI) in anhydrous DMF at 100°C for 1 hour to activate the carbonyl group .
- Step 2: Adding a hydrazine derivative (e.g., N-benzyl-3-hydrazinopyrazin-2-one) and refluxing the mixture for 24 hours.
- Step 3: Cooling, diluting with water, and filtering the precipitate. Recrystallization from DMF/i-propanol yields the purified product.
Key Parameters: Use anhydrous conditions, strict temperature control, and DMF as a solvent for optimal cyclization .
Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR in DMSO-d6 to confirm regiochemistry and substituent positions. Aromatic protons in the triazole and pyrimidine rings typically appear between δ 7.5–8.5 ppm .
- X-ray Crystallography: Grow single crystals via slow evaporation from methanol or ethanol. Crystallographic data (e.g., space group, unit cell parameters) can resolve ambiguities in tautomeric forms, as demonstrated for related triazolopyrimidines .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage: Keep in airtight containers under inert gas (N/Ar) in a dry, ventilated area away from light and moisture .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .
Advanced: How can computational chemistry enhance synthesis optimization?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, ICReDD’s workflow combines quantum chemical calculations with experimental feedback to optimize regioselectivity in heterocyclic systems .
- Condition Screening: Machine learning algorithms can predict optimal solvents, temperatures, and catalysts. Prioritize low-polarity solvents (e.g., toluene) for cyclization steps to minimize side reactions .
Advanced: How to design structure-activity relationship (SAR) studies for biological activity?
Methodological Answer:
- Systematic Substitution: Modify the 3-sulfanyl and 7-methyl groups to assess impacts on bioactivity. For example, replace the sulfanyl group with sulfonyl/sulfinyl moieties to study redox stability .
- Bioassays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC values to correlate substituent effects with potency, as seen in analogous triazolopyrimidines .
Advanced: How to address regioselectivity challenges in triazole ring formation?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at the pyrimidine C-5 position to steer cyclization toward the desired [1,2,4]triazolo isomer .
- Kinetic Control: Use low temperatures (0–5°C) during hydrazine addition to favor the thermodynamically less stable but regioselective product .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative Replication: Repeat assays under standardized conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects from experimental variability .
- Orthogonal Assays: Validate results using complementary methods (e.g., SPR for binding affinity vs. cell-based viability assays). Cross-reference with computational docking studies to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
